Rubrocristin

Beschreibung

Historical Perspectives and Initial Delineation of Rubrocristin

The initial discovery of Rubrocristin dates back to investigations of pigments produced by fungi belonging to the Aspergillus glaucus group, now classified under the genus Eurotium. researchgate.netmdpi.com In 1980, a study examining the secondary metabolites of Aspergillus cristatus led to the isolation of several anthraquinone (B42736) pigments, including the known compounds catenarin (B192510), emodin (B1671224), and physcion (B1677767). gwdguser.de Alongside these, a novel red pigment was identified which had not been previously described as a natural product. researchgate.net This new compound was named Rubrocristin, reflecting its origin from A. cristatus and its reddish color. researchgate.netresearchgate.net

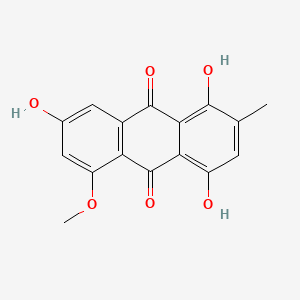

Structural elucidation determined Rubrocristin to be 1,4,6-trihydroxy-8-methoxy-3-methylanthraquinone, which is the 8-methyl ether of catenarin. researchgate.netgwdguser.de Its chemical and physical properties were reported, formally introducing it to the scientific community. researchgate.net Early studies also noted its production by other related species, such as Eurotium rubrum. mdpi.com This initial delineation placed Rubrocristin within the broad and pharmacologically significant class of polyhydroxyanthraquinones, which are biosynthesized by fungi via the polyketide pathway. mdpi.comnih.govscienceopen.com

Academic Significance and Research Trajectories of Rubrocristin within Natural Product Chemistry

The academic significance of Rubrocristin is primarily rooted in its contribution to structure-activity relationship (SAR) studies of anthraquinones. mdpi.com While many anthraquinones exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects, early research consistently found Rubrocristin to be inactive or to have no significant antibacterial activity. gwdguser.demdpi.comnih.govrsc.org For instance, studies directly comparing Rubrocristin with its parent compound, catenarin, revealed that catenarin possessed notable antibacterial activity against Gram-positive bacteria like Bacillus brevis, whereas Rubrocristin was inactive. gwdguser.deresearchgate.net

This disparity in bioactivity is scientifically instructive. The only structural difference between the two compounds is the methylation of the hydroxyl group at the C-8 position in Rubrocristin. gwdguser.de This led researchers to conclude that the presence and specific positioning of free hydroxyl groups are crucial for the antibacterial properties of this class of polyhydroxyanthraquinones. gwdguser.demdpi.compreprints.org The methylation in Rubrocristin results in the loss of this activity, providing a clear example of how minor structural modifications can have profound effects on a molecule's biological function. gwdguser.de

Research trajectories for Rubrocristin have largely involved its continued isolation and identification from a variety of fungal sources as part of broader phytochemical and metabolomic investigations. It is frequently reported as a constituent of fungi from diverse environments, including:

Marine-derived fungi such as Aspergillus glaucus, Eurotium rubrum, and the halotolerant Aspergillus variecolor. rsc.orgrsc.org

Endophytic fungi isolated from marine algae and mangrove plants. mdpi.comnih.govresearchgate.netnih.gov

Fungi used in traditional food fermentation, such as Eurotium cristatum in Fuzhuan brick tea. nih.gov

These studies have expanded the known natural sources of Rubrocristin and solidified its place as a common, yet functionally specific, member of the fungal anthraquinone family. mdpi.comresearchgate.net

Contemporary Research Landscape and Prospective Avenues for Rubrocristin Studies

In the contemporary research landscape, Rubrocristin continues to be identified in various fungal species, often through advanced analytical techniques used in metabolomics. nih.govu-szeged.hu Its presence has been confirmed in species such as Aspergillus ruber and the ascomycete Microascus tardifaciens. nih.govjst.go.jp The compound is typically isolated alongside a suite of other secondary metabolites, including other anthraquinones and indole (B1671886) diketopiperazine alkaloids. mdpi.comnih.gov

While early studies focused on its lack of antibacterial action, more recent findings suggest potential for other biological activities. For example, a mixture of anthraquinones from the endophytic fungus E. rubrum, which included Rubrocristin, displayed topoisomerase inhibitory activity. mdpi.compreprints.org Another study identified Rubrocristin as a constituent of an extract from Microascus tardifaciens that showed immunosuppressive activity. jst.go.jp These findings hint that Rubrocristin may have biological roles that were not captured by initial screening assays.

Prospective avenues for Rubrocristin research could diverge from the historical focus on antimicrobial effects. Future investigations may include:

Broader Bioactivity Screening: A systematic evaluation of Rubrocristin against a wider array of biological targets is warranted. A patent has mentioned the compound in a list of anthraquinones for potential use in treating nervous system diseases, suggesting an unexplored area of research. google.com

Biosynthesis and Regulation: Further elucidation of the polyketide biosynthetic pathway leading to Rubrocristin and its regulation within fungal cells could provide insights for bioengineering and production optimization. scienceopen.comnih.gov The production of Rubrocristin has been noted to be influenced by culture conditions such as glucose and salt concentrations. mdpi.comnih.gov

Synergistic Effects: Investigating whether Rubrocristin acts synergistically with other co-occurring fungal metabolites could reveal functions that are not apparent when the compound is tested in isolation.

These future research trajectories could redefine the significance of Rubrocristin, potentially uncovering novel applications for this long-known fungal pigment.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4,7-trihydroxy-5-methoxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-6-3-9(18)12-13(14(6)19)15(20)8-4-7(17)5-10(22-2)11(8)16(12)21/h3-5,17-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDDKPVQCXULQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225785 | |

| Record name | Rubrocristin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74815-59-1 | |

| Record name | Rubrocristin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074815591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubrocristin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Advanced Isolation Methodologies for Rubrocristin

Biological Origin and Distribution of Rubrocristin

Rubrocristin, chemically identified as catenarin-8-methyl ether (1, 4, 6-trihydroxy-8-methoxy-3-methylanthraquinone), was first described as a new natural product isolated from species within the Aspergillus glaucus group (genus Eurotium). researchgate.net Its production is not limited to a single species; rather, it is synthesized by a range of filamentous fungi.

Key fungal producers of Rubrocristin include:

Aspergillus glaucus : This species and its related group are significant sources of Rubrocristin. researchgate.netmdpi.comnih.govunl.ptfrontiersin.org

Eurotium rubrum : Frequently cited as a producer, this fungus has been isolated from various environments, including as a halotolerant endophyte. mdpi.comencyclopedia.pubnih.govresearchgate.netnih.govpreprints.org The genus Eurotium is the teleomorph (sexual reproductive stage) of Aspergillus. nih.govmdpi.com

Microascus tardifaciens : This ascomycete fungus is another confirmed source from which Rubrocristin has been isolated. jst.go.jpnih.govknapsackfamily.com

Aspergillus cristatus : This species, also a member of the Aspergillus section Aspergillus (formerly Eurotium), is known to produce Rubrocristin. nih.govunl.ptresearchgate.net

Aspergillus repens : Another species within the former Eurotium genus that produces the compound. unl.ptfrontiersin.org

Aspergillus variecolor : This halotolerant fungus has also been identified as a producer. rsc.org

Table 1: Fungal Producers of Rubrocristin and Their Habitats

| Fungal Species | Genus | Common Habitats | Citations |

|---|---|---|---|

| Aspergillus glaucus | Aspergillus | Marine environments, stored grains, paper. | researchgate.netmdpi.comunl.ptrsc.org |

| Eurotium rubrum | Eurotium | Halotolerant endophytic fungus from salt-tolerant plants, marine environments. | mdpi.comencyclopedia.pubnih.govnih.govpreprints.org |

| Microascus tardifaciens | Microascus | Ascomycete fungus. | jst.go.jpnih.gov |

| Aspergillus cristatus | Aspergillus | Terrestrial and marine environments. | nih.govunl.ptresearchgate.net |

| Aspergillus repens | Aspergillus | General environment, paper. | unl.ptfrontiersin.org |

The fungi that produce Rubrocristin inhabit a diverse range of ecological niches, often characterized by high-stress conditions. A significant number of these fungi are described as marine-derived, having been isolated from marine sediments, sponges, and as endophytes within marine plants and algae. encyclopedia.pubrsc.orgnih.govnih.govmdpi.com For instance, Aspergillus glaucus has been isolated from marine sediments, and Eurotium rubrum has been identified as an endophyte living within the tissues of marine mangrove plants and other salt-tolerant flora like Suaeda salsa. mdpi.comnih.govpreprints.orgmdpi.com

Many of these species are also classified as halotolerant or xerophilic, meaning they can thrive in environments with high salt concentrations or low water activity. mdpi.comnih.govmdpi.comrsc.org This adaptability allows them to colonize unique habitats where competition from other microbes may be less intense. Beyond marine and saline environments, these fungi are also found in terrestrial settings, including stored grains and as colonizers of paper heritage items. researchgate.netunl.pt The ability of the same fungal species to produce Rubrocristin in both marine and terrestrial environments highlights their metabolic versatility. encyclopedia.pubnih.gov

Rubrocristin is rarely produced in isolation. Fungal metabolic pathways often generate a suite of structurally related compounds, and Rubrocristin is typically found alongside other anthraquinones. The investigation of fungal extracts consistently reveals a mixture of these pigments. researchgate.net

Commonly co-occurring anthraquinones include:

Emodin (B1671224) : A simple and widespread fungal anthraquinone (B42736). mdpi.comencyclopedia.pubnih.govmdpi.com

Physcion (B1677767) : Another frequently detected anthraquinone, often found with Rubrocristin. researchgate.netmdpi.comencyclopedia.pubmdpi.commdpi.com

Catenarin (B192510) : A red pigment that often accompanies Rubrocristin in fungal extracts. researchgate.netmdpi.comencyclopedia.pubnih.govmdpi.commdpi.com

Questin (Emodin 8-O-methylether) : Isolated alongside Rubrocristin from Microascus tardifaciens and Aspergillus glaucus. researchgate.netjst.go.jpnih.gov

Erythroglaucin : A red pigment commonly produced by species in the Aspergillus section Aspergillus. researchgate.netmdpi.comencyclopedia.pubmdpi.com

The co-production of these compounds is a characteristic feature of the polyketide synthesis pathway in these fungal species. encyclopedia.pubnih.gov

Table 2: Anthraquinones Co-occurring with Rubrocristin

| Co-occurring Compound | Chemical Class | Producing Fungi (Examples) | Citations |

|---|---|---|---|

| Emodin | Anthraquinone | Eurotium rubrum, Aspergillus glaucus | researchgate.netmdpi.comencyclopedia.pubnih.govmdpi.com |

| Physcion | Anthraquinone | Eurotium rubrum, Aspergillus glaucus | researchgate.netmdpi.comencyclopedia.pubmdpi.commdpi.com |

| Catenarin | Anthraquinone | Eurotium rubrum, Aspergillus glaucus | researchgate.netmdpi.comencyclopedia.pubnih.govmdpi.commdpi.com |

| Questin | Anthraquinone | Microascus tardifaciens, Aspergillus glaucus | researchgate.netjst.go.jpnih.govnih.gov |

| Erythroglaucin | Anthraquinone | Aspergillus glaucus, Eurotium cristatum | researchgate.netmdpi.comencyclopedia.pubmdpi.com |

| Physcion-9-anthrone | Anthrone (B1665570) | Aspergillus glaucus | researchgate.netmdpi.com |

| Viocristin | Anthraquinone | Aspergillus glaucus | mdpi.com |

Methodologies for Extraction and Advanced Purification of Rubrocristin

The isolation of Rubrocristin from fungal cultures involves a multi-step process that begins with extraction from the fungal biomass and is followed by chromatographic purification to achieve a high degree of purity.

The initial step in isolating Rubrocristin involves extracting the compound from the fungal mycelium or the culture medium. The choice of solvent is critical and is based on the polarity of the target compound. For anthraquinones like Rubrocristin, solvents of intermediate polarity are typically effective.

Research studies have employed various extraction solvents:

Ethyl Acetate (B1210297) (EtOAc) : A defatted ethyl acetate extract of Microascus tardifaciens was successfully used to isolate Rubrocristin. jst.go.jpnih.gov

Ether : An ether extract was used to obtain pigments, including physcion, from Aspergillus ruber. nih.gov

Pressurized Liquid Extraction (PLE) : This modern technique has been applied to extract polyketide pigments from ascomycetous fungi. mdpi.com The process can use a sequence of solvents with decreasing polarity, such as water, aqueous methanol (B129727), aqueous ethanol, and finally pure methanol and ethanol, to exhaustively extract compounds from the fungal biomass. mdpi.com

Following initial extraction, the crude extract contains a mixture of metabolites. High-performance chromatographic techniques are essential for separating Rubrocristin from other co-occurring compounds, particularly other structurally similar anthraquinones.

High-Performance Liquid Chromatography (HPLC) : HPLC is a fundamental tool for both the analysis and purification of fungal pigments. mdpi.commdpi-res.com Analytical HPLC with a photodiode array (DAD) detector is used to identify and quantify the components in an extract. mdpi.com For purification, reverse-phase (RP) HPLC is highly effective. In this technique, non-polar to semi-polar compounds like Rubrocristin are retained on a non-polar stationary phase (e.g., C18) and eluted with a polar mobile phase, often a gradient of water and acetonitrile (B52724) or methanol. glenresearch.com

Preparative HPLC : For isolating larger quantities of the pure compound, the process is scaled up to preparative HPLC. This method uses larger columns and higher flow rates to process more significant amounts of the crude extract, allowing for the collection of fractions containing the purified Rubrocristin. glenresearch.comnih.gov The combination of various chromatographic steps, such as column chromatography followed by preparative HPLC, is a common strategy to achieve high purity. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| (+)-Variecolorquinone A |

| 2-methyleurotinone |

| 5,7-dihydroxy-4-methylphthalide |

| Asperflavin |

| Aspergiolide A |

| Asperentin |

| Auroglaucin |

| Catenarin |

| Chrysophanol (B1684469) |

| Cladosporin |

| Cladosporin 8-O-methylether |

| Conyothyrinone A |

| Emodin |

| Emodin 8-O-methylether |

| Erythroglaucin |

| Flavoglaucin |

| Isodihydroauroglaucin |

| Isoviocristin |

| Physcion |

| Physcion-9-anthrone |

| Questin |

| Rubrocristin |

| Rubrumol |

| Tardioxopiperazine A |

| Tardioxopiperazine B |

Pressurized Liquid Extraction (PLE) as an Advanced Extraction Technique

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an advanced and efficient method for extracting analytes from solid and semi-solid samples. mdpi.comnih.gov This technique utilizes solvents at elevated temperatures and pressures, which remain below the critical points to keep the solvent in a liquid state throughout the extraction. mdpi.comnih.gov The high temperature increases the solubility of the target compounds and decreases the viscosity of the solvent, while the high pressure facilitates the penetration of the solvent into the sample matrix. mdpi.com These conditions lead to rapid and highly efficient extractions with reduced solvent consumption compared to traditional methods, positioning PLE as a green extraction technique. mdpi.comipb.pt

The application of a multi-stage pressurized liquid extraction process has been noted for the extraction of anthraquinones, the class of compounds to which Rubrocristin belongs. researchgate.net The effectiveness of PLE is dependent on the careful optimization of several key parameters to maximize the yield of the target compound. ipb.pt

Table 1: Key Parameters for Optimization in Pressurized Liquid Extraction (PLE)

| Parameter | Description | Typical Range for Natural Products | Impact on Extraction |

| Solvent | The choice of solvent is critical and is based on the polarity of the target analyte. | Alcohols (Methanol, Ethanol), Water, Ethyl Acetate, Hexane, or mixtures. | Determines the solubility of Rubrocristin and other co-extractives. |

| Temperature | Elevated temperatures increase solvent diffusivity and analyte solubility. | 50 - 200 °C | Higher temperatures can enhance extraction speed and yield but may risk thermal degradation of sensitive compounds. mdpi.com |

| Pressure | High pressure keeps the solvent in a liquid state above its boiling point and forces it into the matrix. | 500 - 3000 psi | Ensures complete extraction by improving solvent penetration into the fungal matrix. mdpi.com |

| Extraction Time | The duration of the extraction process, often performed in one or more static cycles. | 5 - 30 minutes per cycle | Needs to be sufficient for the solvent to diffuse and solubilize the analyte, but excessive time offers no benefit. ipb.pt |

| Number of Cycles | Performing the extraction in multiple, shorter static cycles with fresh solvent can improve efficiency. | 1 - 5 cycles | Helps to ensure exhaustive extraction of the target compound from the sample matrix. ipb.pt |

Other Chromatographic and Non-Chromatographic Separation Principles Applied to Rubrocristin Isolation

Following the initial extraction from its fungal source, the resulting crude extract contains Rubrocristin along with numerous other compounds, including related anthraquinones like emodin, catenarin, erythroglaucin, and physcion. encyclopedia.pubmdpi.com Therefore, further purification steps employing various separation principles are essential to isolate pure Rubrocristin.

Chromatographic Methods

Chromatography is the cornerstone for purifying individual compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) and column chromatography are widely used for the separation of anthraquinones. mdpi.com The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. mdpi.com For compounds like Rubrocristin, reverse-phase chromatography, which uses a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures), is often effective. mdpi.com

Non-Chromatographic Methods

Non-chromatographic techniques can serve as valuable preliminary or intermediate purification steps. mdpi.comspeciation.net These methods separate components based on broad physical or chemical properties.

Precipitation : This technique can be used to remove major classes of impurities. For instance, in an aqueous extract, adding ammonium (B1175870) sulfate (B86663) can selectively precipitate proteins, which can then be removed by centrifugation before subsequent extraction or chromatographic steps. nih.govnih.gov

Liquid-Liquid Extraction (LLE) : This method separates compounds based on their differential solubility in two immiscible liquid phases, such as an aqueous phase and an organic solvent. mdpi.comspeciation.net It is useful for fractionating the crude extract based on polarity, thereby simplifying the mixture before high-resolution chromatographic purification.

Solid-Phase Extraction (SPE) : SPE is another useful technique for sample clean-up and fractionation. speciation.net The crude extract is passed through a solid adsorbent that retains either the target compound or the impurities, allowing for their separation.

Table 2: Summary of Separation Techniques for Rubrocristin Isolation

| Technique | Principle | Application in Rubrocristin Isolation |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica (B1680970) gel). | Fractionation of the crude extract to separate groups of anthraquinones. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | Final purification step to obtain high-purity Rubrocristin. mdpi.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of solutes between two immiscible liquid phases based on polarity. | Initial fractionation of the crude extract to separate polar and non-polar compounds. speciation.net |

| Precipitation | Altering solvent conditions to cause selective insolubility of certain components. | Removal of high molecular weight impurities like proteins from initial extracts. nih.gov |

Biosynthesis and Genetic Regulation of Rubrocristin Production

Polyketide Biosynthesis Pathways of Rubrocristin

The formation of the rubrocristin scaffold follows the polyketide pathway, a common route for the synthesis of aromatic compounds in fungi. encyclopedia.pub This pathway utilizes the iterative condensation of small carboxylic acid units to build a long carbon chain, which is subsequently folded and cyclized to create the characteristic tricyclic anthraquinone (B42736) core.

The central enzyme in the biosynthesis of rubrocristin and other fungal anthraquinones is a Type I Polyketide Synthase (PKS). nih.gov Specifically, it is a Non-Reducing Polyketide Synthase (NR-PKS), characterized by the absence of reductive domains (ketoreductase, dehydratase, enoylreductase) that are found in highly reducing PKSs. mdpi.com This lack of reduction is critical for the formation of the aromatic polyketide structure.

Fungal NR-PKSs are large, multifunctional enzymes containing several catalytic domains covalently linked in a single polypeptide chain. nih.gov While the specific PKS for rubrocristin has not been experimentally characterized, its domain architecture can be inferred from other well-studied anthraquinone synthases, such as the one responsible for endocrocin (B1203551) biosynthesis (encA). nih.govnih.gov The PKS involved in rubrocristin synthesis is expected to be an iterative enzyme, meaning its set of catalytic domains is used repeatedly to assemble the entire polyketide chain.

The core domains essential for this process include:

β-Ketoacyl Synthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by adding two-carbon units.

Acyltransferase (AT): Selects the correct building block (malonyl-CoA) and transfers it to the Acyl Carrier Protein.

Acyl Carrier Protein (ACP): A small domain that holds the growing polyketide chain via a phosphopantetheine arm and presents it to the other catalytic domains.

Product Template (PT): Influences the folding of the polyketide chain, which dictates the pattern of cyclization and aromatization reactions. mdpi.com

Some anthraquinone NR-PKSs lack an integrated Thioesterase (TE) or Claisen Cyclase (CLC) domain for product release. In these cases, a discrete, separate enzyme, often encoded by an adjacent gene in the biosynthetic cluster, is required to cleave the completed polyketide chain from the PKS and catalyze its cyclization. nih.gov

Table 1: Predicted Domain Architecture of the Rubrocristin Type I NR-PKS This table is a predictive model based on homologous fungal NR-PKSs involved in anthraquinone biosynthesis.

| Domain | Abbreviation | Predicted Function in Rubrocristin Biosynthesis |

| β-Ketoacyl Synthase | KS | Catalyzes iterative condensation of malonyl-CoA units to the growing polyketide chain. |

| Acyltransferase | AT | Selects and loads malonyl-CoA extender units onto the ACP domain. |

| Product Template | PT | Controls the regiospecific folding of the octaketide chain, predisposing it to form the anthraquinone core. |

| Acyl Carrier Protein | ACP | Covalently tethers the starter unit and the elongating polyketide intermediate. |

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of rubrocristin begins with the most fundamental precursors of polyketide synthesis: a single starter unit of acetyl-CoA and multiple extender units of malonyl-CoA . researchgate.net Through the iterative action of the NR-PKS, these units are condensed to form a linear C16 polyketide chain, specifically an octaketide.

While the precise pathway to rubrocristin is not fully elucidated, it is believed to proceed through several key intermediates, likely sharing steps with other co-produced anthraquinones like emodin (B1671224) and chrysophanol (B1684469). mdpi.comrsc.org Emodin, in particular, is a central precursor to a vast family of fungal natural products. rsc.org

A plausible sequence of intermediates is as follows:

Octaketide Chain: Formed on the PKS enzyme from one acetyl-CoA and seven malonyl-CoA units.

Endocrocin Anthrone (B1665570)/Emodin Anthrone: The linear octaketide undergoes intramolecular cyclization and aromatization to form the tricyclic anthrone core. Atrochrysone carboxylic acid is a key precursor for many fungal anthraquinones and is likely an early intermediate. nih.gov

Emodin: This key anthraquinone is likely a central intermediate. It can be formed from the anthrone intermediate via oxidation. The frequent co-production of emodin with rubrocristin in fungi like Eurotium rubrum supports its role in the pathway. mdpi.commdpi.com

Hydroxylated/Methylated Emodin Derivatives: Tailoring enzymes likely modify the emodin core. For instance, physcion (B1677767) (emodin-3-O-methyl ether) is another co-metabolite.

Anthraquinone-Carboxylic Acid Adduct: A unique feature of rubrocristin is its C-2 ester-linked (2S)-2,3-dihydroxypropyl group. nih.gov This sidechain is likely derived from glycerol-3-phosphate or a related primary metabolite. It is hypothesized that a precursor, such as emodin or a derivative, is esterified with this C3 unit at the C-2 carboxyl group, which itself arises from oxidation of the C-2 methyl group of an earlier intermediate.

The conversion of simple precursors into the complex structure of rubrocristin requires a series of distinct enzymatic reactions catalyzed by the PKS and various "tailoring" enzymes typically encoded in the same gene cluster.

Table 2: Proposed Enzymatic Reactions in the Rubrocristin Biosynthetic Pathway This table outlines the hypothesized sequence of enzymatic steps. Specific enzymes for the rubrocristin pathway have not been experimentally verified.

| Step | Reaction Type | Proposed Enzyme Class | Catalytic Mechanism and Function |

| 1 | Polyketide Assembly | Type I Non-Reducing PKS | Iterative decarboxylative Claisen condensation of seven malonyl-CoA units onto an acetyl-CoA starter unit to form a linear octaketide. |

| 2 | Cyclization/Aromatization | Thioesterase / Claisen Cyclase | Catalyzes the release of the polyketide chain from the PKS and directs its regioselective aldol-type cyclizations to form an anthrone scaffold. This may be a discrete enzyme. nih.gov |

| 3 | Oxidation | Monooxygenase / Oxidase | Oxidation of the anthrone intermediate (e.g., emodin anthrone) to the stable anthraquinone form (e.g., emodin). |

| 4 | Hydroxylation | Cytochrome P450 Monooxygenase | Site-specific hydroxylation of the anthraquinone core. For example, conversion of chrysophanol to emodin requires a C-6 hydroxylation. |

| 5 | O-Methylation | O-Methyltransferase (OMT) | Transfer of a methyl group from S-adenosyl methionine (SAM) to a specific hydroxyl group on the anthraquinone ring, as seen in the formation of physcion from emodin. |

| 6 | Side-Chain Attachment | Acyltransferase | Esterification of the C-2 carboxyl group of an anthraquinone acid precursor with a C3 dihydroxypropyl unit derived from primary metabolism. |

| 7 | Side-Chain Modification | Reductase / Dehydrogenase | Modification of the attached side chain, such as the reduction of a keto group to a hydroxyl group, to achieve the final 2,3-dihydroxypropyl structure. |

Genetic and Molecular Basis of Rubrocristin Production

The production of fungal secondary metabolites like rubrocristin is encoded by a set of genes physically grouped together on a chromosome. This arrangement, known as a Biosynthetic Gene Cluster (BGC), facilitates the co-regulation of all the genes required to build a specific molecule. oup.com

The specific biosynthetic gene cluster for rubrocristin has not yet been identified or characterized. However, based on the analysis of BGCs for other fungal anthraquinones, such as endocrocin and aflatoxin, the putative rubrocristin cluster can be predicted to contain a specific set of genes. nih.govnih.gov Genome mining of producing organisms like Aspergillus ruber is expected to reveal a cluster containing the necessary enzymatic machinery. mdpi.com

A hypothetical rubrocristin BGC would likely include:

A core NR-PKS gene: The central gene encoding the multi-domain polyketide synthase.

Tailoring enzyme genes: Genes encoding cytochrome P450 monooxygenases, methyltransferases, oxidoreductases, and acyltransferases needed for post-PKS modifications.

A pathway-specific transcription factor gene: A regulatory gene, often containing a Zn(II)2Cys6 DNA-binding domain, that controls the expression of the other genes within the cluster. nih.gov

A transporter gene: A gene encoding a membrane protein, likely from the Major Facilitator Superfamily (MFS), responsible for exporting the final product out of the fungal cell.

Table 3: Hypothetical Composition of the Rubrocristin Biosynthetic Gene Cluster This table is a predictive model based on characterized fungal anthraquinone BGCs (e.g., the endocrocin 'enc' cluster). nih.govnih.gov

| Gene (Hypothetical) | Homolog Example (from enc cluster) | Predicted Function in Rubrocristin Pathway |

| rubA | encA | Non-reducing polyketide synthase (NR-PKS) |

| rubB | encB | Metallo-β-lactamase type thioesterase (product release/cyclization) |

| rubC | encC | Monooxygenase (modification of anthraquinone core) |

| rubD | - | Cytochrome P450 monooxygenase (hydroxylation) |

| rubE | - | O-Methyltransferase (methylation) |

| rubF | - | Acyltransferase (side-chain attachment) |

| rubR | - | Zn(II)2Cys6 transcription factor (pathway-specific regulation) |

| rubT | - | MFS transporter (export of rubrocristin) |

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The expression of the rubrocristin BGC is tightly controlled at the transcriptional level to ensure production occurs at the appropriate time and in response to specific signals. This regulation involves a hierarchy of factors. nih.govresearchgate.net

Transcriptional Regulation:

Pathway-Specific Regulation: A dedicated transcription factor, encoded within the BGC itself (e.g., the hypothetical rubR), directly binds to the promoter regions of the other rub genes to activate their transcription. This ensures coordinated expression of the entire pathway. oup.com

Global Regulation: The expression of the entire cluster is also subject to control by broad-domain regulatory proteins that respond to environmental and developmental cues such as nutrient availability (carbon, nitrogen), pH, light, and cellular stress. oup.commdpi.com Key global regulators in fungi like Aspergillus include:

LaeA and the Velvet Complex (VeA, VelB): This complex is a master regulator of secondary metabolism, often controlling the expression of multiple BGCs by modifying chromatin structure. nih.govmdpi.com It is known to regulate the endocrocin cluster and is highly likely to influence the rubrocristin cluster as well. nih.gov Activation by LaeA often involves remodeling chromatin from a condensed, silent state (heterochromatin) to an open, accessible state (euchromatin), allowing the transcriptional machinery to access the genes.

Post-Transcriptional Mechanisms: While transcriptional control is primary, post-transcriptional regulation, such as mRNA stability and alternative splicing, can also play a role in fine-tuning the levels of biosynthetic enzymes, although this is less characterized for specific anthraquinone pathways. oup.com

Environmental and Culture Condition Modulators of Rubrocristin Biosynthesis

The production of secondary metabolites, such as the anthraquinone pigment rubrocristin, is intricately linked to the producing organism's response to its environment. Factors within the culture conditions can significantly influence enzymatic activity and gene expression, thereby modulating the biosynthetic output. Understanding these modulators is crucial for optimizing the yield of rubrocristin in a laboratory or industrial setting.

Influence of Temperature, pH, and Nutrient Availability on Production

The biosynthesis of fungal secondary metabolites is highly sensitive to environmental parameters. mdpi.com Temperature, pH, and the availability of essential nutrients are critical factors that can either stimulate or inhibit the production of specific compounds by altering enzyme function and metabolic pathways. maxapress.comresearchgate.net

Temperature: This is a vital environmental factor that directly affects enzyme activity. maxapress.com For many fungi, there is an optimal temperature range for growth and a separate, often narrower, range for maximal secondary metabolite production. Studies on other fungal polyketides, such as certain melanins and carotenoids, have shown that temperature shifts can trigger significant changes in yield. mdpi.com For instance, the production of β-carotene in a recombinant Saccharomyces cerevisiae was approximately 59-fold higher when grown at 20°C compared to 30°C. mdpi.com While specific data for rubrocristin is not extensively documented, it is anticipated that its production follows a similar pattern, with an optimal temperature that balances the metabolic load with the efficiency of the biosynthetic enzymes.

pH: The pH of the culture medium affects nutrient solubility, nutrient uptake by the organism, and the function of extracellular and intracellular enzymes. mdpi.compda.org.uk The availability of crucial micronutrients can be drastically altered by pH changes. pda.org.uk For example, low pH can increase the solubility and availability of certain metal ions that may be cofactors for enzymes in the rubrocristin biosynthetic pathway. Conversely, extreme pH values can stress the organism, potentially leading to reduced growth and metabolite production. mdpi.com The optimal pH for rubrocristin production would need to be determined empirically, as it represents a balance between these competing effects.

Nutrient Availability: The type and concentration of carbon and nitrogen sources are fundamental to secondary metabolism. High concentrations of readily metabolizable sugars like glucose often support rapid biomass accumulation but can repress the expression of secondary metabolite gene clusters, a phenomenon known as carbon catabolite repression. The choice of nitrogen source (e.g., ammonium (B1175870), nitrate, amino acids) can also profoundly impact the yield and profile of secondary metabolites. Furthermore, the availability of precursor molecules, such as acetate (B1210297) units derived from acetyl-CoA for polyketide synthesis, is a direct determinant of the final product yield. frontiersin.org

Table 1: General Influence of Environmental Factors on Fungal Secondary Metabolite Production

| Factor | General Effect on Secondary Metabolism | Potential Implication for Rubrocristin Production |

| Temperature | Affects enzyme kinetics and gene regulation. Optimal temperature for growth may not be optimal for production. maxapress.com | An optimal temperature likely exists for the polyketide synthase and tailoring enzymes involved in rubrocristin synthesis, which may differ from the optimal growth temperature of the producing fungus. |

| pH | Influences nutrient availability, cell membrane integrity, and enzyme activity. researchgate.netwur.nl | The pH of the fermentation broth could modulate the uptake of precursors and the activity of enzymes in the rubrocristin pathway. Extreme pH could inhibit production. |

| Carbon Source | High levels of easily assimilated carbon (e.g., glucose) can cause catabolite repression, inhibiting production. frontiersin.org | Using complex or slowly metabolized carbon sources might be necessary to de-repress the rubrocristin gene cluster and enhance yield. |

| Nitrogen Source | Different nitrogen sources (e.g., nitrate, ammonium, peptone) can lead to varied production levels. researchgate.net | The C:N ratio and the specific nitrogen source could be critical variables to optimize for maximizing rubrocristin output. |

| Phosphate (B84403) | High phosphate concentrations can inhibit the production of some secondary metabolites. | Phosphate levels may need to be limited in the fermentation medium to trigger the onset of rubrocristin biosynthesis. |

Fermentation Strategies for Enhanced Rubrocristin Yield

To maximize the production of rubrocristin, various fermentation strategies can be employed. These techniques aim to control the growth environment to favor the biosynthetic pathways leading to the desired compound.

Batch and Fed-Batch Fermentation: Standard batch fermentation is the simplest method, where all nutrients are provided at the beginning. However, this can lead to rapid nutrient depletion and the accumulation of inhibitory byproducts. Fed-batch fermentation is often a superior strategy for secondary metabolite production. nih.gov In this approach, nutrients are added incrementally during the fermentation process. This allows for control over the growth rate and can prevent the accumulation of repressive levels of nutrients like glucose, thereby prolonging the production phase and increasing the final yield. nih.gov

Co-culturing: Another potential strategy is the use of co-culture fermentation. Growing the rubrocristin-producing organism alongside other microorganisms can sometimes induce the expression of otherwise silent biosynthetic gene clusters as a response to microbial competition. One study noted that the production of rubrocristin by a Penicillium species was enhanced when co-cultured. researchgate.net

Elicitation: The addition of small molecules, known as elicitors, to the culture can trigger stress responses and stimulate secondary metabolism. These can include sub-lethal concentrations of antibiotics, heavy metals, or signaling molecules. This approach manipulates the organism's natural defense mechanisms to enhance the production of specific compounds.

Table 2: Comparison of Fermentation Strategies for Secondary Metabolite Production

| Fermentation Strategy | Description | Advantages for Rubrocristin Production |

| Batch Culture | All nutrients are supplied at the start of the fermentation. | Simple setup and operation. |

| Fed-Batch Culture | Nutrients are added in controlled increments throughout the fermentation. nih.gov | Avoids carbon catabolite repression, reduces substrate inhibition, prolongs the production phase, and can lead to higher final titers. nih.gov |

| Continuous Culture | Fresh medium is continuously added while used medium is removed. | Maintains cells in a constant state of growth and high productivity. |

| Co-culture | The producing organism is grown with one or more other microorganisms. | Can induce silent gene clusters and enhance yields through microbial interaction. researchgate.net |

Chemoenzymatic and Synthetic Biology Approaches to Rubrocristin Engineering

Modern biological engineering techniques offer powerful tools for rationally improving the production of complex natural products like rubrocristin. These approaches can overcome the limitations of traditional strain improvement and fermentation optimization.

Chemoenzymatic Synthesis: This strategy combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. beilstein-journals.orgnih.gov For a complex molecule like rubrocristin, a total chemical synthesis can be challenging and inefficient. A chemoenzymatic approach could involve the synthesis of a precursor molecule using organic chemistry, which is then converted into the final product or a late-stage intermediate by one or more purified enzymes from the rubrocristin biosynthetic pathway. beilstein-journals.orgmolaid.com For instance, enzymes like polyketide synthases, cyclases, or tailoring enzymes (e.g., oxidoreductases, methyltransferases) could be used as biocatalysts to perform specific, stereoselective transformations that are difficult to achieve with conventional chemistry. beilstein-journals.org

Synthetic Biology: Synthetic biology involves the rational design and construction of new biological parts, devices, and systems for novel purposes. wikipedia.orgcshlpress.com For rubrocristin, this could involve several strategies:

Refactoring the Biosynthetic Gene Cluster: The entire gene cluster responsible for rubrocristin production could be isolated and reassembled with strong, inducible, or constitutive promoters to ensure high-level, coordinated expression of all necessary enzymes. nih.gov

Heterologous Expression: The refactored gene cluster could be transferred into a more tractable host organism, often called a microbial chassis. An ideal host would be a fast-growing, genetically well-characterized organism like Saccharomyces cerevisiae or Aspergillus niger that has been engineered for high-flux production of precursor molecules like acetyl-CoA. mdpi.com

Metabolic Engineering of the Host: The metabolism of the production host can be re-wired to increase the pool of precursors for rubrocristin synthesis. This could involve upregulating pathways that produce acetyl-CoA and malonyl-CoA and downregulating competing pathways that drain these precursors away from rubrocristin production. nih.gov

These advanced engineering approaches hold the potential to create highly efficient and controllable systems for the sustainable production of rubrocristin and its derivatives.

Chemical Synthesis of Rubrocristin Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and chemical literature, no specific information regarding the total synthesis, semi-synthesis, or the synthesis of analogs and derivatives of a compound named "Rubrocristin" could be located. The provided outline, which details a structured approach to discussing the chemical synthesis and structural modifications of Rubrocristin, cannot be addressed due to the absence of published research on this particular molecule.

The process of bringing a complex natural product to a state of total synthesis is a significant undertaking in the field of organic chemistry. It involves a detailed retrosynthetic analysis to break down the complex target molecule into simpler, commercially available starting materials. This is followed by the development of a forward synthetic route, often involving numerous chemical reactions. Key aspects of this process, as outlined in the query, include:

Key Reactions and Stereoselective Approaches: The specific chemical transformations used to construct the molecular framework and control the three-dimensional arrangement of atoms (stereochemistry).

Challenges and Innovations: Novel solutions to difficult chemical steps, such as the formation of specific functional groups like ketals or the introduction of allyl groups.

Furthermore, the exploration of a natural product's therapeutic potential often involves:

Semi-synthesis and Late-Stage Functionalization: Chemical modification of the natural product itself to create derivatives with improved properties.

Rational Design and Synthesis of Analogs: The design and creation of structurally related molecules to understand structure-activity relationships.

The absence of any published data on "Rubrocristin" in these areas suggests several possibilities: the compound may be known by a different name, it could be a very recently discovered natural product for which a synthesis has not yet been reported, or the name may be inaccurate. Without any foundational synthetic work reported in peer-reviewed literature, a detailed and scientifically accurate article on its chemical synthesis and structural modifications cannot be generated.

Table of Compounds Mentioned

As no specific compounds related to the synthesis of Rubrocristin could be identified, a table of mentioned compounds cannot be provided.

Chemical Synthesis and Structural Modifications of Rubrocristin

Rational Design and Synthesis of Rubrocristin Analogs and Derivatives

Structural Diversification Strategies for Lead Optimization

Following the successful total synthesis of a lead compound, the subsequent crucial phase in drug discovery is lead optimization. This process involves the systematic modification of the molecule to enhance its desirable properties, such as potency and selectivity, while minimizing undesirable characteristics. The primary goal is to develop a preclinical drug candidate with an optimal balance of efficacy and drug-like properties.

Structural diversification is at the heart of lead optimization. It encompasses a variety of medicinal chemistry techniques aimed at creating a library of analogs of the lead compound. By systematically altering different parts of the molecular structure, researchers can probe the structure-activity relationships (SAR), which dictate how chemical structure influences biological activity. patsnap.compharmafeatures.com This iterative cycle of designing, synthesizing, and testing new analogs is fundamental to refining a promising lead molecule. patsnap.com

Key strategies for the structural diversification of a lead compound like Rubrocristin would include:

Functional Group Modification: This is a direct approach where existing functional groups on the Rubrocristin scaffold are modified or replaced. danaher.com For instance, if Rubrocristin contains a hydroxyl (-OH) group, it could be converted to an ether (-OR), an ester (-OCOR), or an amine (-NH2) to investigate the impact on target binding and pharmacokinetic properties. The introduction of different chemical groups can significantly influence a drug's potency and specificity. pharmafeatures.com

Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. patsnap.com For example, a carboxylic acid group in a hypothetical Rubrocristin analog could be replaced with a tetrazole ring, a common bioisostere, to potentially enhance absorption or alter binding interactions.

Scaffold Hopping: This more advanced technique involves modifying the core structure, or "scaffold," of the lead compound while retaining the key functionalities responsible for its biological activity. patsnap.com This can lead to the discovery of novel chemical classes with improved properties, such as better intellectual property positions or more favorable pharmacokinetic profiles.

Conformational Constraint: By introducing elements that restrict the flexibility of the molecule, such as rings or double bonds, it is possible to lock the compound into its biologically active conformation. This can lead to increased potency and selectivity, as the molecule spends more time in the optimal shape for binding to its target. patsnap.com

The systematic application of these strategies allows medicinal chemists to build a detailed understanding of the SAR for the compound series.

Illustrative Structure-Activity Relationship (SAR) Table for Hypothetical Rubrocristin Analogs

The following interactive table provides a hypothetical example of how SAR data for a series of Rubrocristin analogs might be presented. By modifying a specific region of the molecule (R-group) and observing the effect on biological activity (e.g., IC₅₀, the concentration required to inhibit a biological process by 50%), researchers can deduce which modifications are beneficial.

| Analog | R-Group Modification | IC₅₀ (nM) | Notes |

| Rubrocristin | -OH | 50 | Parent Compound |

| Analogue 1 | -OCH₃ | 25 | Increased potency |

| Analogue 2 | -H | 200 | Decreased potency, -OH is important |

| Analogue 3 | -F | 30 | Potency maintained, improved metabolic stability |

| Analogue 4 | -NH₂ | 75 | Similar potency to parent |

| Analogue 5 | -CH₃ | 150 | Decreased potency |

This table is for illustrative purposes only and does not represent actual data for a compound named Rubrocristin.

Research Findings from Analog Synthesis

The synthesis and evaluation of analogs are central to lead optimization. For example, studies on spirochromanone derivatives have shown that the introduction of different substituents can significantly affect their anticancer activity. nih.gov In one study, 18 derivatives were synthesized, and their activity against cancer cell lines was evaluated, leading to the identification of compounds with improved potency and selectivity. nih.gov

Similarly, research on brassinosteroid analogs demonstrated that modifications to the side chain, including the introduction of aromatic rings with various substituents, had a significant impact on their biological activity. nih.gov These studies highlight the importance of synthesizing a diverse range of analogs to fully explore the SAR and identify candidates with the most promising therapeutic potential.

The insights gained from these diversification strategies are critical for making informed decisions in the drug discovery process. By methodically refining the chemical structure, scientists can enhance the therapeutic potential of a lead compound, paving the way for the development of new and effective medicines. patsnap.com

Advanced Structural Characterization and Elucidation of Rubrocristin

Spectroscopic Techniques for Rubrocristin Structure Elucidation

A combination of sophisticated spectroscopic methods has been instrumental in piecing together the structural puzzle of Rubrocristin.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of organic molecules like Rubrocristin by providing detailed information about the chemical environment of individual atoms. measurlabs.comfilab.frbruker.com

¹H NMR spectral data reveals the presence of specific proton environments within the Rubrocristin molecule. For instance, a signal for a hydrogen-bonded OH group appears at a characteristic downfield shift of δ 13.07 (singlet), while the signal for H-2 is observed at δ 7.26 (singlet), indicating its unique electronic surroundings. pharm.or.jp The ¹³C NMR spectrum complements this by providing data on the carbon skeleton. pharm.or.jp

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple-Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of the molecule. pharm.or.jp By analyzing the correlations in the HMBC spectrum, the entire molecular structure of Rubrocristin can be constructed. pharm.or.jpresearchgate.net

Table 1: Selected ¹H and ¹³C NMR Spectral Data for Rubrocristin pharm.or.jp

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | 7.26 (s) | - |

| H-4 | - | - |

| OH | 13.07 (s) | - |

| ... | ... | ... |

Note: This table presents a selection of key NMR data. A complete dataset would include all proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. uni-rostock.dechromatographyonline.combioanalysis-zone.comlabmanager.com For Rubrocristin, HRMS analysis provides a molecular formula of C₁₆H₁₂O₆. pharm.or.jpnih.gov This high level of mass accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of the parent ion. semanticscholar.org By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD) for Chromophore and Stereochemical Information

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying chromophores—the parts of a molecule responsible for its color. nih.govnih.gov The UV spectrum of Rubrocristin has been reported and is a key characteristic for its identification. pharm.or.jpresearchgate.net

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. libretexts.org This technique is particularly valuable for determining the stereochemistry of chiral molecules. While detailed CD spectral data for Rubrocristin is not extensively reported in the provided context, it remains a critical tool for stereochemical analysis in natural product chemistry. nih.govresearchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. edinst.combruker.comelsevier.com IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. edinst.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. edinst.com

The IR spectrum of Rubrocristin is a characteristic fingerprint that reveals the presence of specific functional groups. researchgate.net Both IR and Raman spectra can show differences between polymorphs of a compound due to variations in molecule-molecule interactions in the crystal lattice. americanpharmaceuticalreview.comspectroscopyonline.com

Crystallographic Analysis of Rubrocristin

Crystallographic analysis provides the most definitive structural information for crystalline solids.

X-ray Diffraction Studies for Absolute Configuration and Solid-State Structure

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. libretexts.orgmpg.dewikipedia.org By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. wikipedia.org Mathematical analysis of this pattern yields a detailed electron density map, from which the positions of individual atoms can be determined with high precision. mpg.de

While specific X-ray crystallographic data for Rubrocristin itself is not detailed in the provided search results, the technique is mentioned as a confirmatory method for the structural elucidation of related natural products. ebi.ac.uk For a molecule with chiral centers, X-ray diffraction analysis of a suitable crystal can unambiguously determine its absolute configuration. nih.govnih.govyoutube.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Rubrocristin |

| Catenarin (B192510) |

| Emodin (B1671224) |

Co-crystallization Strategies with Biomolecules for Interaction Insight

Co-crystallization is a powerful experimental technique used to obtain a high-resolution, three-dimensional snapshot of a small molecule, or ligand, bound to its macromolecular target, such as a protein or nucleic acid. drugdiscoverytoday.com The resulting crystal structure, determined primarily through X-ray diffraction, reveals the precise binding mode, orientation, and specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the biomolecule. numberanalytics.comslideshare.net This information is invaluable for understanding the basis of the molecule's biological activity and for guiding further drug design efforts. drugdiscoverytoday.com

For Rubrocristin, which has been identified from fungal species like Eurotium and Aspergillus, co-crystallization strategies would be aimed at elucidating its interactions with potential enzyme targets. mdpi.commdpi.com Given that many fungal anthraquinones are known to be enzyme inhibitors, a logical approach would be to attempt co-crystallization with relevant fungal or host-pathway enzymes.

The typical workflow for such a strategy involves:

Target Selection and Preparation: A biomolecular target is chosen based on preliminary biological data or hypothesis. Both the target protein and Rubrocristin must be purified to a high degree.

Co-crystallization Screening: The protein and Rubrocristin are mixed, often with the small molecule in molar excess, and screened against a wide array of conditions (precipitants, buffers, temperatures) to find the precise conditions that favor the growth of a well-ordered co-crystal. nih.gov

X-ray Diffraction Analysis: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, often at a synchrotron source, to generate a diffraction pattern. istgroup.com

Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map, into which the atomic models of the Rubrocristin-biomolecule complex are built and refined. numberanalytics.com

While this technique offers unparalleled insight, published studies detailing the successful co-crystallization of Rubrocristin with a specific biomolecular target are not readily found in scientific literature. However, the approach remains a critical goal in the structural biology of natural products to translate molecular structure into functional understanding.

Computational Methodologies in Rubrocristin Structural Research

In concert with experimental methods, computational chemistry provides powerful tools for investigating the structure and dynamics of molecules like Rubrocristin. These in silico techniques can predict molecular properties, interpret complex spectral data, and simulate behavior in diverse environments. nih.gov

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the electronic structure of a molecule with high accuracy. aps.org This allows for the investigation of its geometric and energetic properties. For Rubrocristin, these calculations can determine the most stable three-dimensional conformations by calculating the relative energies of various rotational isomers (rotamers), particularly concerning the methoxy (B1213986) group and hydroxyl protons.

Furthermore, quantum chemistry is a powerful tool for predicting spectroscopic data. rsc.org By calculating the magnetic shielding of each nucleus in the optimized geometry of Rubrocristin, a theoretical Nuclear Magnetic Resonance (NMR) spectrum can be generated. Comparing these predicted chemical shifts to experimental data serves as a rigorous method for structure verification. nih.gov

Table 1: Illustrative Comparison of Experimental and Hypothetical DFT-Calculated ¹³C NMR Chemical Shifts for Rubrocristin

| Carbon Atom | Experimental ¹³C NMR Shift (ppm) | Hypothetical DFT-Calculated ¹³C NMR Shift (ppm) | Deviation (ppm) |

| C-1 | 162.5 | 163.1 | +0.6 |

| C-2 | 108.8 | 109.2 | +0.4 |

| C-3 | 150.1 | 149.8 | -0.3 |

| C-4 | 157.9 | 158.5 | +0.6 |

| C-4a | 109.7 | 110.1 | +0.4 |

| C-5 | 99.1 | 99.5 | +0.4 |

| C-6 | 165.8 | 166.2 | +0.4 |

| C-7 | 107.4 | 107.9 | +0.5 |

| C-8 | 162.1 | 162.7 | +0.6 |

| C-8a | 108.1 | 108.4 | +0.3 |

| C-9 | 190.4 | 189.9 | -0.5 |

| C-10 | 181.8 | 182.3 | +0.5 |

| C-10a | 134.9 | 135.3 | +0.4 |

| C-3-CH₃ | 22.3 | 22.1 | -0.2 |

| C-8-OCH₃ | 56.7 | 56.5 | -0.2 |

| Note: Experimental data is based on typical values for anthraquinones. Hypothetical data is for illustrative purposes to show the utility of the method. |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. nih.govrsc.org An MD simulation can track the movements and interactions of Rubrocristin over time, offering insights that are inaccessible to static experimental methods.

A typical MD simulation of Rubrocristin would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and allowing the system to evolve over nanoseconds or microseconds. mdpi.com Such simulations can be used to:

Analyze the solvation shell of Rubrocristin and predict its solubility.

Study the flexibility of the molecule and the dynamics of its functional groups.

Simulate the interaction of Rubrocristin with a model biological membrane, observing how it approaches, partitions, and orients itself relative to the lipid bilayer.

Explore the initial binding events between Rubrocristin and a target protein, complementing information from docking or co-crystallization studies. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of Rubrocristin in Water

| Parameter | Value/Setting | Purpose |

| Force Field | GAFF, OPLS | Defines the potential energy function for Rubrocristin. rsc.org |

| Solvent Model | TIP3P | Provides a realistic representation of the aqueous environment. aimspress.com |

| System Size | ~5000 atoms | Includes Rubrocristin and a sufficient number of water molecules. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns | Allows for sampling of relevant molecular motions. |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software programs designed to determine the chemical structure of a compound based on its spectroscopic data, primarily from 2D NMR experiments. nih.govresearchgate.net For a novel or complex natural product, CASE is an invaluable, unbiased tool that can prevent misassignment of structures. rsc.org

The structure of Rubrocristin was first reported based on the interpretation of its spectroscopic data, including NMR. researchgate.netpharm.or.jp In a modern context, a CASE system would be used to rigorously confirm this structure. The process involves inputting all available NMR correlation data. The software then generates a complete list of all possible molecular structures that are consistent with the data. These candidate structures are then ranked based on a comparison of their predicted NMR spectra with the experimental data, with the correct structure emerging as the top-ranked solution. acdlabs.comuni-jena.de

Table 3: NMR Data for Rubrocristin Used as Input for a CASE System

| Experiment Type | Information Provided | Relevance to Rubrocristin Structure |

| 1D NMR | ||

| ¹H NMR | Proton chemical shifts, coupling constants | Defines proton environments and their neighbors. |

| ¹³C NMR | Carbon chemical shifts | Identifies the number and type of carbon atoms. nih.gov |

| 2D NMR | ||

| COSY | ¹H-¹H correlations | Establishes proton-proton connectivity through bonds. |

| HSQC/HMQC | ¹H-¹³C one-bond correlations | Connects protons directly to the carbons they are attached to. pharm.or.jp |

| HMBC | ¹H-¹³C long-range correlations | Reveals connectivities across 2-4 bonds, crucial for assembling the anthraquinone (B42736) core and placing substituents. pharm.or.jp |

| NOESY/ROESY | ¹H-¹H through-space correlations | Confirms spatial proximity of protons, helping to define the 3D conformation. |

By systematically analyzing all possibilities, CASE programs minimize human bias and provide a high degree of confidence in the final elucidated structure of complex molecules like Rubrocristin.

Biological Activities and Mechanistic Research of Rubrocristin Excluding Human Clinical Data

In Vitro Cellular and Biochemical Investigations

In vitro studies provide the foundational understanding of a compound's biological effects at a cellular and molecular level. Research on anthraquinones has explored their potential as antimicrobial, antioxidant, and anti-inflammatory agents, as well as their interactions with key cellular machinery.

The antimicrobial potential of anthraquinones is a significant area of investigation. However, not all compounds within this class exhibit the same activity, which is often dependent on their specific chemical structure, such as the number and position of hydroxyl groups. mdpi.com

Research into the bioactivity of metabolites from the fungus Eurotium rubrum found that while some isolated anthraquinones displayed antimicrobial properties, Rubrocristin itself, along with the related compound physcion (B1677767), showed no significant antimicrobial activity. mdpi.com This finding underscores the high degree of structural specificity required for antimicrobial action. In contrast, other fungal anthraquinones, such as skyrin (B155860) and rugulosin (B17658) A, have demonstrated strong antibiotic effects against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL. researchgate.net

| Compound | Activity against Gram-Positive Bacteria | Source Organism (Example) | Reference |

|---|---|---|---|

| Rubrocristin | No significant activity reported | Eurotium rubrum | mdpi.com |

| Skyrin | Strong activity (MIC 4–16 µg/mL) | Penicillium islandicum | researchgate.net |

| Rugulosin A | Strong activity (MIC 4–16 µg/mL) | Penicillium islandicum | researchgate.net |

| Physcion | No significant activity reported | Eurotium rubrum | mdpi.com |

Anthraquinones are phenolic compounds recognized for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. researchgate.net The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govbioconductor.org The structure of the phenolic compound, including the number and position of hydroxyl groups, is a key determinant of its antioxidant activity. nih.gov

While the general class of anthraquinones is known to possess antioxidant potential, specific quantitative data on the radical scavenging activity of Rubrocristin, such as IC50 values, are not extensively detailed in the reviewed literature. researchgate.netmdpi.com However, studies on other anthraquinones isolated from marine fungi have shown weak to moderate radical scavenging activity in DPPH assays. nih.gov For instance, physcion, a closely related compound often isolated alongside Rubrocristin, exhibited weak DPPH radical scavenging with an IC50 value of 99.4 μg/mL. nih.gov The mechanism of action for phenolic antioxidants typically involves either hydrogen atom transfer (HAT) or single electron transfer (SET) to deactivate reactive oxygen species (ROS). nih.govnih.gov

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, are central to the inflammatory process and are common targets for therapeutic intervention. abcam.comfrontiersin.org Anthraquinones as a class have been reported to possess anti-inflammatory properties. researchgate.netmdpi.com

Specific experimental data on the anti-inflammatory effects of Rubrocristin are limited in the available scientific literature. However, research on other fungal anthraquinones provides insight into potential mechanisms. For example, 1-methyl emodin (B1671224) and dermolutein, isolated from the marine sponge-associated fungus Aspergillus europaeus, were found to significantly downregulate lipopolysaccharide (LPS)-induced NF-κB activation in a human colon carcinoma cell line. nih.gov The inhibition of the NF-κB pathway prevents the transcription of pro-inflammatory cytokines like TNF-α and interleukins, thereby reducing the inflammatory response. biorxiv.org While this suggests a plausible mechanism for anthraquinones, direct evidence of Rubrocristin modulating this or other inflammatory pathways has not been specified.

The biological effects of a compound are defined by its interactions with specific molecular targets within the cell. For anthraquinones, these targets can include critical enzymes involved in cellular replication and maintenance.

One of the key molecular activities identified for Rubrocristin is the inhibition of topoisomerases . A study investigating secondary metabolites from the halo-tolerant endophytic fungus Eurotium rubrum identified that Rubrocristin, along with other isolated anthraquinones like emodin and catenarin (B192510), displayed topoisomerase inhibitory activity. mdpi.com Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and repair; their inhibition leads to DNA damage and can trigger cell death, making them a key target for anticancer agents. nih.gov

Other potential mechanisms, while not specifically demonstrated for Rubrocristin, are known for related compounds:

DNA/RNA Synthesis Interference: Some antimicrobial agents function by interfering with nucleic acid synthesis. biorxiv.orgresearchgate.net This can occur through the inhibition of enzymes like DNA or RNA polymerase or by intercalating into the DNA structure, which physically blocks the transcription or replication machinery. science.gov While this is a known mechanism for certain anthracyclines, direct studies detailing Rubrocristin's effect on DNA or RNA synthesis are lacking.

Mitochondrial Function Disruption: Mitochondria are central to cellular energy metabolism and apoptosis. harvard.edu Disruption of mitochondrial function, such as interference with the electron transport chain or oxidative phosphorylation, can lead to cell death. harvard.edu Some natural pigments have been shown to exert their effects by disrupting mitochondrial function, but specific research linking Rubrocristin to this mechanism has not been found. harvard.edu

| Molecular Target/Mechanism | Evidence for Rubrocristin | Observed Effect in Related Anthraquinones | Reference |

|---|---|---|---|

| Topoisomerase Inhibition | Activity displayed | - | mdpi.com |

| DNA/RNA Synthesis Interference | Not specified in reviewed literature | Inhibition by some anthracyclines | nih.gov |

| Mitochondrial Function Disruption | Not specified in reviewed literature | Apoptosis induction via mitochondrial dysfunction by other anthraquinones | mdpi.com |

The regulation of cellular pathways like apoptosis (programmed cell death) and the cell cycle is fundamental for tissue homeostasis, and their dysregulation is a hallmark of diseases like cancer. researchgate.net Many bioactive compounds exert their effects by modulating these pathways.

Direct experimental studies detailing the effects of Rubrocristin on apoptosis and cell cycle progression are not available in the reviewed literature. However, the activity of other well-studied anthraquinones suggests plausible, though unconfirmed, pathways. For example, emodin, an anthraquinone (B42736) often isolated from the same fungal sources as Rubrocristin, has been shown to induce apoptosis in various cancer cell lines through the modulation of pathways such as PI3K/Akt/mTOR. mdpi.combio-rad-antibodies.comcore.ac.uk The induction of apoptosis can be confirmed through assays that detect the activation of caspases or the externalization of phosphatidylserine.

Similarly, cell cycle arrest is a common mechanism for anticancer agents. nih.gov Analysis of the cell cycle via flow cytometry can determine if a compound causes cells to accumulate in a specific phase (G1, S, or G2/M). nih.govresearchgate.netscience.govharvard.edu Anthraquinones like bostrycin (B1667468) have been reported to inhibit cell proliferation by blocking the cell cycle. mdpi.com While these findings provide a framework for potential activities, specific research is needed to determine if Rubrocristin modulates these cellular pathways.

In Vivo Preclinical Efficacy Studies in Animal Models

A review of the available scientific literature did not identify any in vivo preclinical efficacy studies conducted specifically on Rubrocristin. While in vivo studies have been performed on other anthraquinones and crude extracts containing them, these results cannot be directly extrapolated to Rubrocristin itself. mdpi.combio-rad-antibodies.com Therefore, the efficacy of Rubrocristin in animal models for any therapeutic area remains to be investigated.

Pharmacodynamic and Efficacy Assessments in Disease Models (Animal)

Research into the pharmacodynamics and in vivo efficacy of Rubrocristin in animal models of disease is limited. However, studies on related anthraquinones provide context for its potential, or lack thereof, in certain biological systems. In studies involving Ehrlich ascites carcinoma (ECA) cells, which are utilized to induce tumors in mice, the parent compound Catenarin demonstrated inhibitory effects on the incorporation of uridine (B1682114) and thymidine. mdpi.comgwdguser.de In contrast, Rubrocristin, which is the 8-methyl ether of Catenarin, showed no significant inhibitory effects in these cancer cells. gwdguser.de This suggests that in an animal model of Ehrlich ascites carcinoma, Rubrocristin would likely exhibit minimal to no efficacy in inhibiting tumor growth by this mechanism.

Furthermore, while not a disease model in the traditional sense, the impact of these compounds on macromolecular synthesis in Bacillus brevis provides insights. Catenarin and Emodin inhibited the incorporation of uracil (B121893) and leucine, but Rubrocristin had no such effect, which correlates with its lack of growth inhibition against the bacterium. gwdguser.de This lack of activity in fundamental cellular processes in a prokaryotic model organism further implies a limited efficacy profile for Rubrocristin itself.

Impact on Model Organism Physiology and Pathology

The primary impact of Rubrocristin on the physiology and pathology of model organisms appears to be a lack of significant activity compared to its structural relatives. In studies with Ehrlich ascites carcinoma cells, which affect the pathology of host mice by forming cancerous growths, compounds like Catenarin, Emodin, and Viocristin inhibited the incorporation of uridine and thymidine, key processes for cell proliferation. gwdguser.de Rubrocristin, along with Erythroglaucin and Physcion, demonstrated no significant inhibitory effects on these macromolecular syntheses. gwdguser.de This indicates that Rubrocristin does not significantly interfere with the pathological process of tumor cell replication in this model system.